GV2-20

Description

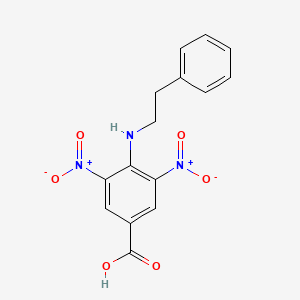

Structure

3D Structure

Properties

CAS No. |

346411-65-2 |

|---|---|

Molecular Formula |

C15H13N3O6 |

Molecular Weight |

331.28 g/mol |

IUPAC Name |

3,5-dinitro-4-(2-phenylethylamino)benzoic acid |

InChI |

InChI=1S/C15H13N3O6/c19-15(20)11-8-12(17(21)22)14(13(9-11)18(23)24)16-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,19,20) |

InChI Key |

XAKDDYXCEWRWEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GV220; GV2 20; GV2-20 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GV20-0251: A Technical Guide

Core Mechanism: Targeting the IGSF8 Immune Checkpoint

The central mechanism of GV20-0251 revolves around its high-affinity binding to IGSF8, a transmembrane adhesion protein that has been identified as an immune inhibitory receptor.[7] IGSF8 is expressed on various immune cells and plays a crucial role in suppressing immune responses, thereby contributing to tumor immune evasion.[7]

GV20-0251 acts as an antagonist, blocking the interaction of IGSF8 with its binding partners, which include beta 1 integrins and various tetraspanins.[7] This blockade abrogates the downstream signaling pathways that lead to the inhibition of immune cell activation.[7] The therapeutic rationale is that by inhibiting an inhibitor, GV20-0251 effectively "releases the brakes" on the immune system, allowing it to recognize and eliminate malignant cells.

The downstream effects of IGSF8 blockade by GV20-0251 are threefold:

-

Enhanced Natural Killer (NK) Cell-Mediated Cytotoxicity : Preclinical studies have shown that anti-IGSF8 antibodies boost the killing of malignant cells by NK cells.[5][6]

-

Increased Dendritic Cell (DC) Antigen Presentation : By blocking IGSF8, GV20-0251 enhances the ability of dendritic cells to present tumor antigens, a critical step in initiating an adaptive immune response.[5][6]

-

Elevated T Cell Signaling and Activation : The enhanced antigen presentation by DCs subsequently leads to increased T cell signaling and activation, promoting a robust T-cell-mediated anti-tumor response.[5][6][7]

This multi-pronged mechanism of action may be particularly beneficial for patients with tumors that are deficient in antigen presentation and are often resistant to current immune checkpoint inhibitors.[5]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway of GV20-0251's action and a generalized experimental workflow for its evaluation are depicted in the diagrams below.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1/2 clinical trial (NCT05669430) of GV20-0251 in patients with advanced solid tumors.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 38 (heavily pre-treated) |

| Median Age | 62 years |

| Median Prior Lines of Treatment | 4 |

Data from the monotherapy dose escalation segment of the ongoing investigation of GV20-0251.[5]

Table 2: Safety Profile of GV20-0251

| Dose Levels | 0.5 to 20 mg/kg |

| Dose-Limiting Toxicities | None observed |

| Treatment-Related Adverse Events (TRAEs) | Majority were Grade 1/2 |

| Grade 3 TRAE | 1 case of pneumonitis |

GV20-0251 was generally well-tolerated at all tested dose levels.[5]

Table 3: Efficacy Results in Efficacy-Evaluable Patients

| Patient Population | Outcome |

| Metastatic Cutaneous Melanoma (n=12) | 2 confirmed partial responses |

| Total Efficacy-Evaluable Patients (n=29) | 14 with stable disease |

| Patients with Stable Disease | 4 experienced tumor shrinkage |

Early signs of efficacy were observed, particularly in melanoma patients.[5]

Table 4: Pharmacokinetic Properties of GV20-0251

| Parameter | Value |

| Pharmacokinetics | Dose-proportional |

| Half-life | Approximately 25.6 days |

| Target Occupancy | Full target occupancy on circulating T cells at doses of 3 mg/kg and above |

The pharmacokinetic profile of GV20-0251 supports its clinical development.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not publicly available. However, based on the reported findings, the key methodologies likely included:

-

In Vitro Cell-Based Assays :

-

NK Cell Cytotoxicity Assays : Co-culture of NK cells with IGSF8-expressing tumor cells in the presence or absence of GV20-0251. NK cell-mediated lysis of tumor cells would be quantified using methods such as chromium-51 release assays or flow cytometry-based killing assays.

-

Dendritic Cell Activation Assays : Isolation and culture of dendritic cells, followed by treatment with GV20-0251. DC activation would be assessed by measuring the expression of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines (e.g., IL-12) via flow cytometry and ELISA, respectively.

-

T Cell Activation Assays : Mixed lymphocyte reactions or co-culture of T cells with antigen-presenting cells (like DCs) and tumor antigens in the presence of GV20-0251. T cell activation would be determined by measuring proliferation (e.g., CFSE dilution) and cytokine production (e.g., IFN-γ).

-

-

In Vivo Animal Studies :

-

Syngeneic Tumor Models : Implantation of murine tumor cell lines into immunocompetent mice. Once tumors are established, mice would be treated with a murine surrogate of GV20-0251, either as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies. Tumor growth would be monitored over time, and survival would be assessed.

-

Pharmacodynamic (PD) Analyses : Collection of tumor and immune tissues from treated animals to analyze the tumor microenvironment. This would likely involve immunohistochemistry (IHC) or immunofluorescence (IF) to assess the infiltration of immune cells (e.g., NK cells, T cells) and flow cytometry to characterize the activation status of these cells.

-

-

Clinical Trial Protocol (NCT05669430) :

-

Study Design : An open-label, multi-center, dose-escalation and dose-expansion Phase 1/2 clinical trial.

-

Patient Population : Patients with advanced solid tumors who are not eligible for standard-of-care therapies.

-

Intervention : Intravenous administration of GV20-0251. The study includes both monotherapy and combination therapy with pembrolizumab.

-

Primary Objectives : To evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of GV20-0251.

-

Secondary Objectives : To assess the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of GV20-0251.

-

Conclusion

GV20-0251 represents a promising new frontier in cancer immunotherapy. Its novel mechanism of action, centered on the blockade of the IGSF8 immune checkpoint, offers the potential to overcome resistance to existing therapies by activating a broad anti-tumor immune response involving both the innate and adaptive immune systems. The favorable safety profile and early signs of efficacy observed in the ongoing Phase 1/2 clinical trial underscore the potential of IGSF8 as a new immune checkpoint target. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GV20-0251 in a variety of solid tumors.

References

- 1. GV20 Therapeutics Announces Clinical Trial Collaboration to Evaluate GV20-0251, a First-in-Class Antagonist Antibody Against the Novel Immune Checkpoint IGSF8, in Combination with KEYTRUDA® (pembrolizumab) - BioSpace [biospace.com]

- 2. GV20 [gv20tx.com]

- 3. GV20 [gv20tx.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO Congress [synapse.patsnap.com]

- 6. GV20 Therapeutics Presents Updated Phase 1 Monotherapy Data on GV20-0251 at the ASCO Annual Meeting 2025 [prnewswire.com]

- 7. Facebook [cancer.gov]

Technical Guide: Immunomodulatory Effects of GV20-0251 on Natural Killer and Dendritic Cell Functions

Abstract

Introduction: IGSF8 as a Novel Innate Immune Checkpoint

IGSF8 is a transmembrane adhesion protein identified as an immune inhibitory receptor.[1] Its expression is elevated in many tumor types, where it is associated with low immune infiltration and poor clinical outcomes.[10] Mechanistically, IGSF8 on cancer cells interacts with receptors on NK cells, suppressing their cytotoxic capabilities.[4] Furthermore, IGSF8 is expressed on DCs and macrophages, where it is believed to inhibit their activation and antigen-presenting functions.[8] Tumors with defects in antigen presentation often overexpress IGSF8 as a mechanism of evading both innate and adaptive immunity.[4][6]

GV20-0251 is an antagonist antibody that binds to IGSF8, blocking its inhibitory signaling.[1][2] This blockade is designed to "release the brakes" on the innate immune system, leading to a multi-faceted anti-tumor response characterized by:

-

Enhanced NK cell-mediated killing of malignant cells.[3][7][11][9][10]

-

Upregulated Dendritic Cell antigen presentation.[3][7][11][9][10]

-

Increased T cell activation and infiltration into tumors.[9]

This guide summarizes the key preclinical findings that form the scientific basis for the ongoing clinical evaluation of GV20-0251 (NCT05669430) in patients with advanced solid tumors.[7][12][13]

Impact of GV20-0251 on Natural Killer (NK) Cell Function

Preclinical studies demonstrate that GV20-0251 significantly enhances the ability of NK cells to recognize and eliminate tumor cells. By blocking the IGSF8 checkpoint, the antibody restores and boosts NK cell cytotoxicity.

Quantitative Data Summary

The following tables represent typical data from preclinical in vitro assays designed to measure the effect of GV20-0251 on NK cell activity.

Table 1: Enhancement of NK Cell Cytotoxicity against IGSF8+ Tumor Cells

| Treatment Group | Effector:Target Ratio | % Specific Lysis (Mean ± SD) | Fold Change vs. Isotype |

|---|---|---|---|

| Untreated | 10:1 | 18.5 ± 2.1 | - |

| Isotype Control (10 µg/mL) | 10:1 | 19.2 ± 2.5 | 1.0 |

| GV20-0251 (1 µg/mL) | 10:1 | 35.8 ± 3.0 | 1.87 |

| GV20-0251 (10 µg/mL) | 10:1 | 54.6 ± 4.1 | 2.84 |

Table 2: Upregulation of NK Cell Activation Markers and Degranulation

| Treatment Group (10 µg/mL) | % CD107a+ NK Cells (Mean ± SD) | IFN-γ Secretion (pg/mL, Mean ± SD) |

|---|---|---|

| Isotype Control | 12.1 ± 1.5 | 85 ± 12 |

| GV20-0251 | 38.5 ± 3.2 | 450 ± 35 |

Experimental Protocols

-

Target Cell Preparation: IGSF8-positive tumor cells (e.g., B16-F10 melanoma) are labeled with Calcein-AM, a fluorescent dye that is retained in live cells.

-

Effector Cell Preparation: Human NK cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) via negative selection.

-

Co-culture: Labeled target cells are seeded in a 96-well plate. GV20-0251 or an isotype control antibody is added at various concentrations. Effector NK cells are then added at a specified effector-to-target (E:T) ratio (e.g., 10:1).

-

Incubation: The co-culture is incubated for 4 hours at 37°C.

-

Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The amount of Calcein-AM released from lysed target cells into the supernatant is quantified using a fluorescence plate reader.

-

Calculation: Percent specific lysis is calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

-

Stimulation: Isolated NK cells are co-cultured with IGSF8+ target cells in the presence of GV20-0251 or isotype control (10 µg/mL) for 6 hours. A fluorescently conjugated anti-CD107a antibody is added at the beginning of the co-culture to detect degranulation. Brefeldin A is added for the final 4 hours to block cytokine secretion.

-

Staining: Cells are harvested and stained with antibodies against surface markers (e.g., CD3, CD56) to identify the NK cell population.

-

Intracellular Staining: Cells are fixed and permeabilized, followed by intracellular staining for IFN-γ.

-

Analysis: Samples are acquired on a flow cytometer. The percentage of CD107a-positive NK cells and the mean fluorescence intensity (MFI) of intracellular IFN-γ are determined by gating on the CD3-/CD56+ population.

Impact of GV20-0251 on Dendritic Cell (DC) Function

GV20-0251 enhances the antigen-presenting capability of DCs by promoting their maturation and activation. This is a critical step for priming a robust adaptive T-cell response against tumors.

Quantitative Data Summary

The tables below summarize representative data from in vitro DC maturation and activation assays following treatment with GV20-0251.

Table 3: Upregulation of DC Maturation and Co-stimulatory Markers

| Treatment Group (10 µg/mL) | % CD83+ DCs (Mean ± SD) | CD86 MFI (Mean ± SD) | HLA-DR MFI (Mean ± SD) |

|---|---|---|---|

| Isotype Control | 8.2 ± 1.1 | 15,400 ± 1,200 | 25,600 ± 2,100 |

| GV20-0251 | 25.7 ± 2.8 | 42,800 ± 3,500 | 68,100 ± 5,500 |

Table 4: Enhancement of Pro-inflammatory Cytokine Secretion by DCs

| Treatment Group (10 µg/mL) | IL-12p70 (pg/mL, Mean ± SD) | TNF-α (pg/mL, Mean ± SD) |

|---|---|---|

| Isotype Control | 45 ± 8 | 110 ± 15 |

| GV20-0251 | 280 ± 25 | 520 ± 40 |

Experimental Protocols

-

DC Generation: Monocytes are isolated from healthy donor PBMCs and cultured for 5-7 days with GM-CSF and IL-4 to generate immature DCs (iDCs).

-

Stimulation: iDCs are treated with GV20-0251 (10 µg/mL) or an isotype control antibody for 48 hours. A known maturation agent like Lipopolysaccharide (LPS) can be used as a positive control.

-

Staining and Analysis: Cells are harvested and stained with fluorescently labeled antibodies against DC lineage markers (e.g., CD11c, HLA-DR) and maturation/co-stimulatory markers (e.g., CD80, CD83, CD86).

-

Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of mature DCs (CD83+) and the expression levels (MFI) of co-stimulatory molecules on the DC surface.

-

DC Stimulation: iDCs are stimulated as described in Protocol 3.2.1.

-

Supernatant Collection: After 48 hours of incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Quantification: The concentrations of key pro-inflammatory cytokines such as IL-12p70 and TNF-α in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or standard ELISA kits according to the manufacturer's instructions.

Visualized Mechanisms and Workflows

Signaling and Cellular Interaction Pathway

The following diagram illustrates the proposed mechanism of action for GV20-0251, highlighting its dual impact on NK and Dendritic cells, which culminates in T-cell activation.

Caption: GV20-0251 blocks IGSF8 on tumor cells, unleashing NK and DC activity.

Experimental Workflow: NK Cell Cytotoxicity Assay

This diagram outlines the sequential steps involved in assessing the enhancement of NK cell killing by GV20-0251.

Caption: Workflow for measuring GV20-0251-mediated NK cell cytotoxicity.

Logical Relationship: Immune Cascade Activation

This diagram illustrates the logical cascade initiated by GV20-0251, from innate immune activation to the desired adaptive anti-tumor response.

Caption: Logical flow from IGSF8 blockade to anti-tumor immunity.

Conclusion

The preclinical data for GV20-0251 strongly support its mechanism of action as a novel innate immune checkpoint inhibitor. By blocking IGSF8, GV20-0251 effectively enhances the functions of both NK cells and dendritic cells. This dual activity stimulates direct tumor cell lysis by the innate immune system while simultaneously promoting a powerful, adaptive T-cell-mediated response. These findings provide a robust rationale for the ongoing clinical development of GV20-0251 as a monotherapy and in combination with other immunotherapies for the treatment of advanced solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. gv20tx.com [gv20tx.com]

- 3. GV20 Therapeutics Presents Promising Phase 1 Monotherapy Data on Novel Checkpoint Inhibitor GV20-0251 at ESMO Congress 2024 [prnewswire.com]

- 4. GV20 [gv20tx.com]

- 5. mobile.gv20tx.com [mobile.gv20tx.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO Congress [synapse.patsnap.com]

- 8. GV20 [gv20tx.com]

- 9. GV20 [gv20tx.com]

- 10. IGSF8 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. GV20 Therapeutics Presents Updated Phase 1 Monotherapy Data on GV20-0251 at the ASCO Annual Meeting 2025 [prnewswire.com]

- 12. GV20-0251 in Advanced and/or Refractory Solid Tumor Malignancies [clinicaltrials.cedars-sinai.edu]

- 13. GV20 [gv20tx.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on IGSF8 Expression Patterns in Different Solid Tumor Types

Introduction

Immunoglobulin superfamily member 8 (IGSF8), also known as CD316, is a transmembrane protein involved in critical cellular processes such as cell-cell interaction, immune response regulation, and signal transduction.[1][2] Emerging evidence has highlighted the multifaceted role of IGSF8 in oncology, where it can function as either a tumor suppressor or a promoter depending on the specific cancer type and cellular context.[1] In some solid tumors like melanoma and lung cancer, IGSF8 has been shown to suppress tumor progression by modulating the TGF-β and EGFR-MAPK pathways.[1] Conversely, it is significantly upregulated in numerous other cancers, where its expression is often associated with poor prognosis and immune evasion.[1][2]

This technical guide provides a comprehensive overview of IGSF8 expression patterns across various solid tumor types, details common experimental protocols for its detection and analysis, and visualizes key signaling pathways and workflows.

Data Presentation: IGSF8 Expression in Solid Tumors

The expression of IGSF8 varies significantly across different solid malignancies. Data from pan-cancer analyses utilizing resources such as The Cancer Genome Atlas (TCGA) have demonstrated that IGSF8 is significantly upregulated in at least 23 different cancer types.[1][2] This upregulation is often correlated with clinical parameters, including tumor stage and grade, and can have prognostic implications.[1]

| Tumor Type | IGSF8 mRNA Expression Level | IGSF8 Protein Expression (IHC) | Prognostic Significance of High Expression | Key Associated Pathways |

| Glioblastoma (GBM) & Lower-Grade Glioma (LGG) | Upregulated | Strong positivity in neuronal processes[3] | Poor prognosis; correlates with tumor grade[4] | EGFR-MAPK, DNA Repair[1] |

| Breast Cancer (BRCA) | Upregulated[4] | Negative to weak staining observed | Associated with immune regulatory genes | Immune Checkpoint Signaling[1] |

| Renal Cancers (KIRC, KIRP, KICH) | Upregulated | Moderate to strong cytoplasmic and membranous positivity[5] | Positively correlated with MHC genes in KIRC | Immune Response[1] |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Weak to moderate cytoplasmic staining[5] | Associated with CTNNB1 mutations | Wnt/β-catenin Signaling[1] |

| Lung Cancer (LUAD, LUSC) | Upregulated[6] | Generally negative staining | Suppresses progression in some contexts | TGF-β, EGFR-MAPK[1][7] |

| Prostate Cancer (PRAD) | Upregulated | Generally negative staining | Knockdown inhibits proliferation[1][2] | TGF-β, EGFR-MAPK[1] |

| Melanoma | Upregulated[4] | Weak to moderate cytoplasmic staining[5] | Suppresses progression in some contexts | TGF-β Signaling[1] |

| Colon Adenocarcinoma (COAD) | Upregulated[6] | Generally negative staining | Associated with APC and PIK3CA mutations | Wnt, PI3K-Akt Signaling[1] |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated[4][6] | Generally negative staining | Associated with low immune infiltration | Innate Immune Evasion[8] |

| Cervical & Endocervical Cancer (CESC) | Upregulated | Generally negative staining | Poor prognosis[1][2] | Immune Checkpoint Signaling[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IGSF8 expression and function. Below are protocols for standard techniques used in its study.

Immunohistochemistry (IHC) for IGSF8 Detection in Paraffin-Embedded Tissues

This protocol is for the detection of IGSF8 protein in formalin-fixed, paraffin-embedded (FFPE) solid tumor tissue sections.

a. Materials and Reagents:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

-

Primary Antibody: Rabbit polyclonal anti-IGSF8 (e.g., Atlas Antibodies HPA011917, diluted 1:50 - 1:200)[3]

-

Blocking Solution: 3% Hydrogen Peroxide, Normal Goat Serum

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

-

Counterstain: Hematoxylin

-

Mounting Medium

b. Protocol Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.[3]

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with normal goat serum for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with the anti-IGSF8 primary antibody at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanol and clear with xylene.

-

Coverslip with permanent mounting medium.

-

c. Visualization Workflow:

References

- 1. Functional characterization and clinical significance of IGSF8 in pan-cancer: an integrated bioinformatic and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-IGSF8 Human Protein Atlas Antibody [atlasantibodies.com]

- 4. IGSF8 - Wikipedia [en.wikipedia.org]

- 5. Expression of IGSF8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. gv20tx.com [gv20tx.com]

- 7. IGSF8 immunoglobulin superfamily member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Related Videos - IGSF8 is an innate immune checkpoint and cancer immunotherapy target [visualize.jove.com]

The Emerging Role of IGSF8 in Tumor Immune Evasion: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immunoglobulin Superfamily Member 8 (IGSF8), also known as CD316 or EWI-2, is a type I transmembrane protein that is gaining significant attention in the field of oncology for its multifaceted role in tumor progression and immune evasion. Initially characterized for its involvement in cell adhesion and migration, recent evidence has unveiled IGSF8 as a critical modulator of the tumor microenvironment (TME) and a novel innate immune checkpoint. Its expression is frequently dysregulated in a wide array of cancers, often correlating with poor prognosis and resistance to therapy. This technical guide provides a comprehensive overview of the current understanding of IGSF8's function in tumor immune evasion, detailing its signaling pathways, mechanisms of action, and its potential as a therapeutic target. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals actively working in the field of cancer immunology and therapy.

IGSF8: A Dual-Faceted Player in Cancer Biology

IGSF8 exhibits a paradoxical role in cancer, acting as either a tumor suppressor or a promoter depending on the cellular context. This duality underscores the complexity of its signaling and its interaction with the surrounding tumor microenvironment.

-

Tumor Suppressive Functions: In several solid tumors, including melanoma, lung cancer, prostate cancer, and glioma, IGSF8 has been reported to suppress tumor progression.[1] This is achieved through the modulation of key signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor-Mitogen-Activated Protein Kinase (EGFR-MAPK) pathways, leading to the inhibition of proliferation and metastasis.[1]

-

Tumor-Promoting Functions: Conversely, in hematological malignancies like acute myeloid leukemia (AML), IGSF8 acts as a tumor promoter.[1][2] It sustains leukemic stemness by stabilizing β-catenin, thereby preventing its degradation and enhancing the Wnt signaling pathway.[1][2] This contributes to therapy resistance and disease progression.[1][2]

IGSF8 Expression and Prognostic Significance in Cancer

A pan-cancer analysis of The Cancer Genome Atlas (TCGA) has revealed that IGSF8 is significantly upregulated in 23 different types of cancer.[1] High expression of IGSF8 is often associated with a poor prognosis in several malignancies.

Table 1: Prognostic Significance of High IGSF8 Expression in Various Cancers [1]

| Cancer Type | Survival Endpoint | Prognostic Implication of High IGSF8 |

| Cervical Squamous Cell Carcinoma and Endocervical Adenocarcinoma (CESC) | Overall Survival (OS), Disease-Specific Survival (DSS), Progression-Free Interval (PFI) | Poor |

| Acute Myeloid Leukemia (LAML) | Overall Survival (OS) | Poor |

| Lung Squamous Cell Carcinoma (LUSC) | Disease-Specific Survival (DSS) | Poor |

| Adrenocortical Carcinoma (ACC) | Disease-Free Interval (DFI), Progression-Free Interval (PFI) | Poor |

| Pan-kidney cohort (KIPAN) | Disease-Free Interval (DFI) | Poor |

| Liver Hepatocellular Carcinoma (LIHC) | Disease-Free Interval (DFI), Progression-Free Interval (PFI) | Poor |

| Colon Adenocarcinoma (COAD) | Disease-Free Interval (DFI) | Poor |

The Role of IGSF8 in the Tumor Microenvironment and Immune Evasion

The most critical role of IGSF8 in oncology appears to be its function as a novel innate immune checkpoint, contributing significantly to the creation of an immunosuppressive tumor microenvironment.

Suppression of Natural Killer (NK) Cell Function

IGSF8 expressed on the surface of tumor cells acts as a potent suppressor of Natural Killer (NK) cell-mediated cytotoxicity.[1][3] It achieves this by directly interacting with inhibitory receptors on NK cells, specifically KIR3DL2 in humans and Klra9 in mice.[3] This interaction inhibits the cytolytic activity of NK cells, allowing tumor cells to evade this crucial arm of the innate immune system.[1][3] This mechanism is particularly relevant in "cold" tumors, which are characterized by low immune cell infiltration.[1]

Modulation of T-cell and Dendritic Cell Function

Beyond its impact on NK cells, IGSF8 also influences the adaptive immune response. Blockade of IGSF8 has been shown to enhance antigen presentation and subsequent T-cell activation in vivo.[1][3] High IGSF8 expression is associated with low antigen presentation, suggesting a role in adaptive immune evasion.[3] Furthermore, studies on IGSF8 knockout mice have demonstrated that the absence of IGSF8 leads to an increased frequency of activated CD44+ and PD-1+ T-cells within the tumor and draining lymph nodes, along with enhanced antigen-specific T-cell and dendritic cell responses.[4] IGSF8 expression has also been shown to have a strong positive correlation with the immune checkpoint molecule CD276 (B7-H3) across multiple solid tumors, further implicating it in the suppression of T-cell activation and cytokine secretion.[2]

Signaling Pathways Modulated by IGSF8

IGSF8's diverse roles in cancer are mediated through its influence on several critical signaling pathways.

Wnt/β-catenin Pathway

In acute myeloid leukemia, IGSF8 promotes leukemogenesis by stabilizing β-catenin.[2][5] It facilitates the association of the Frizzled-4 (FZD4) receptor with its co-receptor LRP6, leading to the inhibition of β-catenin degradation and subsequent activation of the Wnt signaling pathway.[5] This promotes the survival and proliferation of leukemia stem cells.[5]

Caption: IGSF8-mediated enhancement of the Wnt/β-catenin signaling pathway.

TGF-β Pathway

In some solid tumors, IGSF8 has been shown to negatively regulate TGF-β signaling.[2] The TGF-β pathway typically involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. While the precise mechanism of IGSF8's inhibitory action is still under investigation, it is hypothesized to interfere with receptor complex formation or downstream Smad activation.

Caption: Hypothesized inhibitory role of IGSF8 in the TGF-β signaling pathway.

EGFR-MAPK Pathway

IGSF8 has also been implicated in the modulation of the EGFR-MAPK pathway, which is a critical driver of cell proliferation and survival in many cancers.[1] IGSF8 may influence this pathway by affecting the activity of growth factor receptors through its interactions within tetraspanin-enriched membrane domains.[1]

Caption: Modulatory effect of IGSF8 on the EGFR-MAPK signaling pathway.

IGSF8 as a Therapeutic Target

The multifaceted role of IGSF8 in promoting tumor growth and immune evasion makes it an attractive target for cancer therapy.

Antibody-based Therapy

An antibody targeting IGSF8, GV20-0251, has been developed to block the interaction between IGSF8 on tumor cells and its inhibitory receptors on NK cells.[3] In preclinical syngeneic tumor models, anti-IGSF8 monotherapy has shown efficacy in inhibiting tumor growth, and this effect is synergistic when combined with anti-PD1 therapy.[3] A Phase 1 clinical trial (NCT05669430) is currently underway to evaluate the safety and efficacy of GV20-0251 in patients with advanced solid tumors.

Small Molecule Inhibitors

Drug sensitivity analyses have identified potential small molecule inhibitors for tumors with high IGSF8 expression.[1]

Table 2: Potential Small Molecule Inhibitors for High IGSF8-Expressing Tumors [1]

| Drug | Target(s) | Correlation with IGSF8 Expression |

| BX-795 | TBK1, IKKε, PDK1 | Positive correlation with sensitivity in high IGSF8 tumors |

| Tozasertib (MK-0457) | Aurora Kinases, BCR-ABL | Positive correlation with sensitivity in high IGSF8 tumors |

While these findings are promising, further preclinical and clinical validation is necessary to establish the therapeutic utility of these compounds in the context of IGSF8-driven malignancies.

Key Experimental Protocols for IGSF8 Research

To facilitate further research into the role of IGSF8, this section provides detailed methodologies for key experiments cited in the literature.

CRISPR/Cas9-based Screen for Immune Checkpoint Discovery

This protocol outlines a general workflow for a pooled CRISPR/Cas9 knockout screen to identify genes, such as IGSF8, that are involved in tumor immune evasion.

Caption: General workflow for a CRISPR/Cas9 screen to identify immune evasion genes.

Protocol:

-

sgRNA Library Design and Preparation: Design a pooled sgRNA library targeting a desired set of genes (e.g., all cell surface proteins). Synthesize and clone the sgRNA library into a lentiviral vector co-expressing Cas9.

-

Lentivirus Production: Produce high-titer lentivirus by transfecting packaging cells (e.g., HEK293T) with the sgRNA library plasmid pool and packaging plasmids.

-

Tumor Cell Transduction: Transduce the target tumor cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.

-

Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

-

Co-culture with Immune Cells: Co-culture the transduced tumor cells with primary immune cells (e.g., activated NK cells) at a specific effector-to-target ratio.

-

Flow Cytometry-based Sorting: After a defined co-culture period, stain the cells and use fluorescence-activated cell sorting (FACS) to isolate the surviving tumor cells.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the sorted surviving tumor cells and from a control population of transduced tumor cells not exposed to immune cells.

-

sgRNA Sequencing and Analysis: Amplify the integrated sgRNA sequences by PCR and perform next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the surviving tumor cell population, pointing to genes that regulate sensitivity to immune cell-mediated killing.

Immunohistochemistry (IHC) for IGSF8 in Tumor Tissues

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of IGSF8.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections (4-5 µm thick) in xylene and rehydrate through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for IGSF8, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

-

Imaging and Analysis: Image the stained sections using a bright-field microscope and analyze the intensity and localization of IGSF8 staining.

Cell Viability/Proliferation Assay (CCK-8)

This assay is used to assess the effect of IGSF8 knockdown or overexpression on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3 or DU145 prostate cancer cells) into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Transfect the cells with siRNAs targeting IGSF8 or a non-targeting control.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cancer cells following manipulation of IGSF8 expression.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treatment: Transfect the cells with siRNAs targeting IGSF8 or a control.

-

Incubation: Culture the cells for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with 0.1% crystal violet solution.

-

Colony Counting: Wash the plates with water, air dry, and count the number of visible colonies (typically >50 cells).

Future Directions and Conclusion

IGSF8 is rapidly emerging as a pivotal player in tumor immunology, with significant implications for the development of novel cancer therapies. Its role as an innate immune checkpoint, coupled with its context-dependent functions in various cancers, presents both opportunities and challenges for therapeutic intervention.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which IGSF8 modulates the TGF-β and EGFR-MAPK pathways in different cancer types.

-

Investigating the role of IGSF8 in other immune cell populations within the TME, such as macrophages and dendritic cells, to gain a more comprehensive understanding of its immunomodulatory functions.

-

Identifying predictive biomarkers to determine which patients are most likely to respond to IGSF8-targeted therapies.

-

Exploring the efficacy of combining IGSF8 blockade with other immunotherapies , such as checkpoint inhibitors targeting the PD-1/PD-L1 axis, and other anti-cancer agents.

References

- 1. Functional characterization and clinical significance of IGSF8 in pan-cancer: an integrated bioinformatic and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. IGSF8 is an innate immune checkpoint and cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunoglobulin superfamily member 8 maintains myeloid leukemia stem cells through inhibition of β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the STEAD Platform by GV20 Therapeutics: A Technical Whitepaper

This technical guide provides an in-depth overview of the foundational research and core principles of GV20 Therapeutics' Simultaneous Target Evaluation and Antibody Discovery (STEAD) platform. Designed for researchers, scientists, and drug development professionals, this document details the platform's methodology, its successful application in identifying the novel immune checkpoint IGSF8, and the subsequent development of the first-in-class antibody, GV20-0251.

The STEAD Platform: A Paradigm Shift in Antibody Discovery

GV20 Therapeutics has developed the proprietary STEAD platform to discover novel therapeutic targets and antibodies by harnessing the human immune response within the tumor microenvironment.[1] This innovative approach integrates artificial intelligence (AI), genomics, and disease biology to significantly accelerate the drug discovery process.[2]

The core philosophy of the STEAD platform is to learn from the natural anti-tumor immune responses that occur in cancer patients.[3] While these endogenous antibody responses are often insufficient to eradicate tumors, they provide a rich source of information for identifying relevant tumor targets.[3] The STEAD platform is designed to computationally mine this information at a massive scale and translate it into potent therapeutic candidates.[3]

A key differentiator of the STEAD platform is its ability to simultaneously identify a novel target and a corresponding antibody. This is achieved through a sophisticated workflow that begins with deep analysis of patient-derived data and culminates in rigorous experimental validation.[3]

AI-Driven Target and Antibody Identification

Target Prioritization and Validation

Once potential target-antibody pairs are identified, a multidisciplinary team of experts in genomics and computational biology leverages both in-house and public genomics data to prioritize and de-risk the identified targets.[3] This step is crucial for ensuring that the selected targets are not only novel but also therapeutically relevant.

Antibody Synthesis and Experimental Validation

The overall workflow of the STEAD platform can be visualized as follows:

Foundational Research: The Discovery of IGSF8 as a Novel Innate Immune Checkpoint

A landmark achievement of the STEAD platform is the identification of Immunoglobulin Superfamily Member 8 (IGSF8) as a novel innate immune checkpoint.[5] This discovery originated from the platform's analysis of tumors with antigen presentation defects, a common mechanism of immune evasion.[2]

The Role of IGSF8 in Immune Evasion

Through the integration of functional genomics, big data analysis, and AI, GV20 scientists discovered that IGSF8 is highly expressed on malignant cells, particularly those with low MHC class I expression.[6] Further research, including CRISPR screens, revealed that IGSF8 suppresses the function of Natural Killer (NK) cells by interacting with the inhibitory receptor KIR3DL2 on human NK cells (and the analogous Klra9 receptor on mouse NK cells).[7][8]

This interaction effectively creates an innate immune checkpoint, allowing tumor cells that have lost the ability to present antigens to T cells (and would thus be vulnerable to NK cell attack) to evade innate immunity.[6][7] IGSF8 expression is also associated with low immune infiltration and worse clinical outcomes in many tumor types.[8]

The signaling pathway can be depicted as follows:

GV20-0251: A First-in-Class Anti-IGSF8 Antibody

Leveraging the STEAD platform, GV20 Therapeutics developed GV20-0251, a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that targets IGSF8.[5] By binding to IGSF8, GV20-0251 blocks its interaction with inhibitory receptors on NK cells, thereby unleashing the innate immune system to attack tumor cells.[5]

Preclinical Data Summary

Preclinical studies have demonstrated that GV20-0251 has a compelling anti-tumor activity profile. Key findings include:

-

Enhanced NK Cell Killing: Antibody blockade of IGSF8 enhances the killing of malignant cells by NK cells in vitro.[8]

-

Activation of Innate and Adaptive Immunity: In syngeneic tumor models, anti-IGSF8 treatment upregulates antigen presentation, increases NK and dendritic cell infiltration, and activates T cell signaling, effectively turning "immune-cold" tumors "hot".[2]

-

Monotherapy and Combination Activity: GV20-0251 has shown potent tumor growth inhibition as a single agent and in combination with anti-PD-1 therapy across multiple preclinical tumor models.[5]

Phase 1 Clinical Trial Data (NCT05669430)

GV20-0251 is currently being evaluated in a Phase 1/2 open-label, multicenter study in patients with advanced solid tumors.[9] Data from the monotherapy dose-escalation portion of the trial have been presented at major oncology conferences.[1][10]

Patient Demographics and Disease Characteristics The study enrolled a heavily pre-treated patient population across various advanced solid tumors.

| Characteristic | Value | Cite |

| Number of Patients (enrolled) | 38 | [1] |

| Median Age (years) | 62 | [1] |

| Median Prior Lines of Treatment | 4 | [1] |

Safety and Tolerability GV20-0251 was well-tolerated with a favorable safety profile across all dose levels tested (0.5 to 20 mg/kg).[1]

| Safety Finding | Result | Cite |

| Dose-Limiting Toxicities (DLTs) | 0 observed | [1] |

| Treatment-Related Adverse Events (TRAEs) | Predominantly Grade 1/2 | [1] |

| Grade 3 TRAEs | 1 case of pneumonitis | [1] |

| Most Common TRAEs | Fatigue and rash | [11] |

Pharmacokinetics The pharmacokinetic profile of GV20-0251 was dose-proportional and supportive of continued development.

| PK Parameter | Result | Cite |

| Half-life (T1/2) | ~26 days | [1][10] |

| Target Occupancy | Full occupancy on circulating T cells at doses ≥3 mg/kg | [1] |

Preliminary Efficacy Promising signs of monotherapy efficacy were observed, particularly in a cohort of cutaneous melanoma patients with primary resistance to anti-PD-1 therapy.

| Efficacy Endpoint (Melanoma Patients with Primary anti-PD1 Resistance, n=9) | Result | Cite |

| Objective Response Rate (ORR) | 33.3% (3 confirmed Partial Responses) | [10] |

| Disease Control Rate (DCR) | 66.7% (3 PRs + 3 with tumor shrinkage) | [10] |

Tumor shrinkage was also noted in patients with non-small cell lung cancer and cervical cancer.[10]

Experimental Protocols

While the full, detailed protocols are proprietary, this section outlines the key experimental methodologies based on published abstracts and summaries.

Target Discovery: CRISPR Screens

The identification of IGSF8 as a suppressor of NK cell function was accomplished using CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens.[7] This methodology allows for the systematic knockout of genes in a cell population to identify those that confer a specific phenotype, in this case, resistance to NK cell-mediated killing.

-

Cell Lines: Tumor cell lines, such as B16-F10 melanoma, were likely used.[6]

-

Library: A genome-wide CRISPR knockout library was introduced into the tumor cells.

-

Co-culture and Selection: The modified tumor cells were co-cultured with activated NK cells. Tumor cells that survived this immune pressure were selected and sequenced to identify the gene knockouts responsible for survival. Genes whose loss sensitized tumor cells to NK killing were identified as potential immune checkpoints.

In Vitro Functional Assays: NK Cell Cytotoxicity

To validate that blocking IGSF8 enhances NK cell activity, in vitro cytotoxicity assays were performed.[8]

-

Target Cells: Tumor cell lines expressing IGSF8.

-

Effector Cells: Human or mouse NK cells.

-

Treatment: Target cells were incubated with an anti-IGSF8 antibody (like GV20-0251) or a control IgG.

-

Readout: The percentage of target cell lysis was measured, typically by detecting the release of intracellular components (e.g., lactate dehydrogenase) or through flow cytometry-based methods.

In Vivo Efficacy Studies: Syngeneic Tumor Models

The anti-tumor activity of GV20-0251, both as a monotherapy and in combination, was evaluated in syngeneic mouse models, which utilize immunocompetent mice.[5]

-

Animal Models: Standard mouse strains (e.g., C57BL/6) were likely used.

-

Tumor Implantation: Mice were implanted with compatible tumor cell lines (e.g., B16-F10 melanoma).

-

Treatment Groups: Once tumors were established, mice were treated with GV20-0251, an anti-PD1 antibody, a combination of both, or a vehicle/isotype control.

Conclusion

References

- 1. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO Congress [synapse.patsnap.com]

- 2. GV20 Therapeutics Presents Preclinical Data on GV20-0251 for Solid Tumors Targeting IGSF8 at AACR Annual Meeting 2024 [prnewswire.com]

- 3. GV20 Therapeutics [mobile.gv20tx.com]

- 4. GV20 Therapeutics Joins NVIDIA Inception to Develop AI Models for Drug and Target Discovery - BioSpace [biospace.com]

- 5. GV20 [gv20tx.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Related Videos - IGSF8 is an innate immune checkpoint and cancer immunotherapy target [visualize.jove.com]

- 8. IGSF8 is an innate immune checkpoint and cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GV20 [gv20tx.com]

- 10. GV20 Therapeutics Presents Updated Phase 1 Monotherapy Data on GV20-0251 at the ASCO Annual Meeting 2025 [prnewswire.com]

- 11. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for GV20-0251 Phase 1 Clinical Trial (NCT05669430)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV20-0251 is a fully human, Fc-attenuated IgG1 monoclonal antibody that blocks the interaction of IGSF8 with its receptors.[1] IGSF8 has been identified as a novel immune checkpoint that suppresses the activity of Natural Killer (NK) cells and dendritic cells, particularly in tumors with deficient antigen presentation.[2][3] By inhibiting IGSF8, GV20-0251 is designed to activate both innate and adaptive immunity, enhancing NK cell-mediated cytotoxicity, upregulating antigen presentation, and promoting the activation of antigen-specific T cells.[3][4] The GV20-0251-100 study (NCT05669430) is a Phase 1/2a, open-label, multicenter, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of GV20-0251 in patients with advanced solid tumors.[2][5][6] The trial also includes a cohort for evaluating GV20-0251 in combination with the anti-PD-1 therapy, pembrolizumab.[5]

Quantitative Data Summary

Patient Demographics and Baseline Characteristics

A total of 42 patients with advanced solid tumors were enrolled in the dose-escalation phase of the study.[7][8] The patient population was heavily pre-treated, with a median of four prior lines of therapy.[4][7]

| Characteristic | Value | Reference |

| Number of Patients | 42 | [7][8] |

| Median Age (Range) | 61 years (21-84) | [7][9] |

| Sex (Male/Female) | 17 (40%) / 25 (60%) | [9] |

| ECOG Performance Status | ||

| 0 | 21 (50%) | [9] |

| 1 | 21 (50%) | [9] |

| Median Prior Systemic Therapies (Range) | 4 (1-11) | [7][9] |

Dose Escalation and Dosing Schedules

The study employed a standard 3+3 dose-escalation design across six dose levels and two dosing schedules.[7][8]

| Cohort | Dose Level (mg/kg) | Dosing Schedule | Number of Patients | Reference |

| 1 | 0.5 | Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W | S1: 3, S2: 2 (+6 backfill) | [3][9] |

| 2 | 1.0 | Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W | S1: 3, S2: 3 (+4 backfill) | [3][9] |

| 3 | 3.0 | Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W | S1: 4 (+7 backfill), S2: 4 | [3][9] |

| 4 | 6.0 | Schedule 1: D1, D8 Q3W | S1: 3 | [3][9] |

| 5 | 10.0 | Schedule 1: D1, D8 Q3W | S1: 3 | [3][9] |

| 6 | 20.0 | Schedule 1: D1, D8 Q3W | S1: 3 | [3][9] |

The preliminary recommended Phase 2 dose (RP2D) was determined to be 10 mg/kg and 20 mg/kg administered on day 1 of each 3-week cycle (D1 Q3W).[7][8]

Safety and Tolerability

GV20-0251 was generally well-tolerated with no dose-limiting toxicities observed up to the highest dose tested (20 mg/kg).[4][10] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[4][10]

| Adverse Event (AE) Profile | Reference | |

| TRAEs Occurred in | 55% of patients | [7][8] |

| Most Common TRAEs (≥10%) | Fatigue (12%), Rash (12%) | [7][8] |

| Grade 3 TRAE | 1 event of pneumonitis | [7][8] |

Pharmacokinetics (PK)

The pharmacokinetic profile of GV20-0251 demonstrated dose-proportionality.[4][11]

| PK Parameter | Value | Dose Level | Reference |

| Half-life (T1/2) | ~26 days | ≥10 mg/kg | [7][9][10] |

| Target Occupancy | Full | ≥3 mg/kg | [4][11] |

Preliminary Efficacy

As of the data cut-off, promising signs of anti-tumor activity were observed, particularly in patients with cutaneous melanoma who had primary resistance to anti-PD-1 therapy.[7][9]

| Efficacy Outcome | Cutaneous Melanoma Patients with Primary anti-PD1 Resistance (n=9) | Overall Efficacy Evaluable Patients (n=38) | Reference |

| Confirmed Partial Responses (PR) | 3 (33.3% ORR) | 3 | [7][10] |

| Tumor Shrinkage | 3 additional patients | - | [7][10] |

| Disease Control Rate (DCR) | 66.7% | - | [10] |

| Stable Disease (SD) | - | 15 | [9] |

Tumor shrinkage was also noted in one patient with non-small cell lung cancer and one with cervical cancer.[10]

Experimental Protocols

While the complete and detailed experimental protocols for NCT05669430 are not publicly available, the following sections describe the general methodologies employed in the trial based on published information and standard practices for clinical trials of monoclonal antibodies.

Study Design and Conduct

This is a Phase 1/2a, open-label, multicenter study conducted at various sites in the United States.[6][7] The study consists of a dose-escalation part (Part A) and a dose-expansion part (Part B).[12] Part A utilized a 3+3 design to determine the safety, tolerability, maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D) of GV20-0251.[3][7] Part B will further evaluate the anti-tumor activity and safety of GV20-0251 at the RP2D in specific tumor types.[12] The study also includes cohorts for evaluating GV20-0251 in combination with pembrolizumab.[5]

Inclusion Criteria (Abbreviated): [3][6]

-

Age ≥18 years.

-

Histologically confirmed advanced solid malignancy with progressive disease.

-

Refractory or intolerant to standard therapies.

-

Measurable disease per RECIST version 1.1.

-

ECOG performance status of 0 or 1.

-

Adequate organ function.

Exclusion Criteria (Abbreviated): [3][6]

-

CNS malignancy or unstable CNS metastasis.

-

Active autoimmune disease requiring systemic steroids.

-

History of major organ transplant.

Drug Administration

GV20-0251 is administered as an intravenous (IV) infusion.[2][13] Two dosing schedules were evaluated in the dose-escalation phase: every three weeks with a dose on Day 1 and Day 8 (D1, D8 Q3W), and every three weeks with a single dose on Day 1 (D1 Q3W).[3]

Pharmacokinetic (PK) Analysis

Objective: To characterize the concentration-time profile of GV20-0251 in serum.

Methodology (General):

-

Sample Collection: Blood samples are collected at pre-specified time points before and after GV20-0251 infusion.

-

Bioanalytical Assay: A validated enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of GV20-0251 in serum samples. This assay would involve capturing GV20-0251 on a plate coated with a specific antigen or anti-human IgG antibody, followed by detection with a labeled secondary antibody.

-

Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and terminal half-life (t1/2).

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To assess the biological effects of GV20-0251 on the immune system and the tumor microenvironment.

Methodology (General):

-

Target Occupancy: Flow cytometry is likely used to measure the percentage of IGSF8 on the surface of circulating immune cells (e.g., T cells, NK cells) that is bound by GV20-0251.[4][11] This involves staining blood samples with fluorescently labeled antibodies that can distinguish between bound and unbound IGSF8.

-

Immune Cell Infiltration: Immunohistochemistry (IHC) is performed on pre-treatment and on-treatment tumor biopsy samples to assess changes in the infiltration of immune cells, such as NK cells and T cells, within the tumor microenvironment.[7][9]

-

Cytokine Analysis: Serum samples may be analyzed for levels of various cytokines using multiplex assays (e.g., Luminex) to evaluate the systemic immune response to treatment.

Immunogenicity Assessment

Objective: To detect the presence of anti-drug antibodies (ADAs) against GV20-0251.

Methodology (General):

-

Screening Assay: A tiered testing approach is typically used. An initial screening assay, often a bridging ELISA, is used to detect antibodies that can bind to GV20-0251.

-

Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a confirmatory assay, which includes a step to demonstrate specific binding to GV20-0251 by spiking the sample with an excess of the drug.

-

Neutralizing Antibody (NAb) Assay: Samples confirmed to be positive for ADAs may be further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs have neutralizing activity, meaning they can inhibit the function of GV20-0251.

Tumor Response Assessment

Objective: To evaluate the effect of GV20-0251 on tumor size.

Methodology:

-

Imaging: Tumor assessments are performed at baseline and at regular intervals during the study using imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).

-

Response Criteria: The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is used to standardize the assessment of tumor response.[3][6] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions to categorize the response as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[14][15]

Visualizations

GV20-0251 Mechanism of Action

Caption: Mechanism of action of GV20-0251 in activating anti-tumor immunity.

GV20-0251-100 Phase 1 Trial Workflow

Caption: Workflow of the GV20-0251 Phase 1 clinical trial.

Logical Relationship of Trial Endpoints

Caption: Interrelationship of primary and secondary endpoints in the GV20-0251 trial.

References

- 1. GV20-0251 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. GV20 [gv20tx.com]

- 3. gv20tx.com [gv20tx.com]

- 4. GV20 Therapeutics Presents Promising Phase 1 Monotherapy Data on Novel Checkpoint Inhibitor GV20-0251 at ESMO Congress 2024 [prnewswire.com]

- 5. GV20 Therapeutics Announces Clinical Trial Collaboration to Evaluate GV20-0251, a First-in-Class Antagonist Antibody Against the Novel Immune Checkpoint IGSF8, in Combination with KEYTRUDA® (pembrolizumab) [prnewswire.com]

- 6. Facebook [cancer.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. gv20tx.com [gv20tx.com]

- 10. GV20 [gv20tx.com]

- 11. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO Congress [synapse.patsnap.com]

- 12. GV20-0251 in Advanced and/or Refractory Solid Tumor Malignancies [clinicaltrials.cedars-sinai.edu]

- 13. GV20 [gv20tx.com]

- 14. project.eortc.org [project.eortc.org]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for GV20-0251 Administration in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the administration, dosage, and experimental protocols for GV20-0251 as reported in clinical studies. GV20-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that targets the novel immune checkpoint IGSF8. By blocking IGSF8, GV20-0251 is designed to activate both innate and adaptive immunity to fight cancer.[1][2][3]

Mechanism of Action

GV20-0251 targets Immunoglobulin Superfamily Member 8 (IGSF8), a transmembrane adhesion protein that acts as an immune inhibitory receptor.[4] IGSF8 is expressed on various immune cells and its interaction with beta 1 integrins and tetraspanins leads to the suppression of T-cell proliferation and activation, contributing to tumor cell immune evasion.[4] By binding to IGSF8, GV20-0251 blocks these interactions, thereby abrogating the IGSF8-mediated inhibition of immune activation and stimulating a T-cell-mediated immune response against cancer cells.[4] Preclinical data have shown that blocking IGSF8 enhances Natural Killer (NK) cell-mediated cytotoxicity, upregulates antigen presentation by dendritic cells, and increases T-cell signaling.[1][5][6]

IGSF8 Signaling Pathway Inhibition by GV20-0251

References

- 1. Facebook [cancer.gov]

- 2. Analyzing the Pharmacokinetics of Monoclonal Antibodies | Bio-Techne [bio-techne.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the Immunomodulatory Effects of GV20-0251 on T-Lymphocytes

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory techniques used to characterize the effects of GV20-0251, a novel small molecule inhibitor, on immune cells. Specifically, we detail protocols for assessing T-cell proliferation, cytokine production, and the modulation of key signaling pathways. The included methodologies, data presentation formats, and visual aids are designed to facilitate the reproducible and robust investigation of GV20-0251's immunomodulatory properties.

Introduction

GV20-0251 is a potent and selective inhibitor of a critical intracellular kinase involved in T-cell receptor (TCR) signaling. Its development is aimed at providing a new therapeutic option for autoimmune disorders characterized by aberrant T-cell activation. These application notes describe a series of in vitro assays to quantify the biological impact of GV20-0251 on primary human T-cells. The following sections provide detailed experimental protocols, data interpretation guidelines, and graphical representations of the experimental workflows and targeted signaling pathways.

Key Experimental Protocols

T-Cell Proliferation Assay using CFSE

Objective: To quantify the inhibitory effect of GV20-0251 on T-cell proliferation following stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T-Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3/CD28 Dynabeads™

-

GV20-0251 (stock solution in DMSO)

-

96-well U-bottom plate

-

Flow Cytometer

Protocol:

-

Isolate T-cells from healthy donor PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.

-

Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 complete medium and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.

-

Prepare serial dilutions of GV20-0251 in complete RPMI-1640 medium and add 50 µL to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of complete RPMI-1640 medium containing anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio to stimulate the T-cells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Following incubation, harvest the cells and acquire data on a flow cytometer.

-

Analyze the CFSE dilution profiles to determine the percentage of proliferated cells in each condition.

Cytokine Production Analysis by ELISA

Objective: To measure the effect of GV20-0251 on the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, by activated T-cells.

Materials:

-

T-cells stimulated as described in Protocol 2.1.

-

Human IL-2 ELISA Kit

-

Human IFN-γ ELISA Kit

-

Microplate reader

Protocol:

-

Set up and stimulate T-cells with or without GV20-0251 as described in steps 1-9 of Protocol 2.1.

-

After 48 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.

-

Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of GV20-0251 on the phosphorylation of downstream targets in the T-cell signaling cascade.

Materials:

-

Isolated T-cells

-

Anti-CD3/CD28 antibodies (soluble)

-

GV20-0251

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Isolate T-cells as described in Protocol 2.1.

-

Pre-treat the T-cells (1 x 10^7 cells per condition) with various concentrations of GV20-0251 or vehicle control for 1 hour at 37°C.

-

Stimulate the T-cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes at 37°C.

-

Immediately place the cells on ice and wash once with ice-cold PBS.

-

Lyse the cell pellets with RIPA buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Perform SDS-PAGE and Western blotting with the protein lysates.

-

Probe the membranes with primary antibodies against phosphorylated and total signaling proteins.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The following tables summarize hypothetical data obtained from the experiments described above, illustrating the dose-dependent effects of GV20-0251.

Table 1: Effect of GV20-0251 on T-Cell Proliferation

| GV20-0251 (nM) | % Proliferated Cells (Mean ± SD) |

| 0 (Vehicle) | 85.2 ± 4.1 |

| 1 | 72.5 ± 3.8 |

| 10 | 45.1 ± 2.9 |

| 100 | 12.8 ± 1.5 |

| 1000 | 2.3 ± 0.5 |

Table 2: Effect of GV20-0251 on Cytokine Production

| GV20-0251 (nM) | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |

| 0 (Vehicle) | 2540 ± 180 | 3120 ± 250 |

| 1 | 2110 ± 150 | 2650 ± 210 |

| 10 | 1350 ± 110 | 1580 ± 130 |

| 100 | 420 ± 35 | 510 ± 40 |

| 1000 | 85 ± 10 | 110 ± 15 |

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Caption: Targeted T-cell receptor (TCR) signaling pathway.

Conclusion

The protocols and data presented herein provide a robust framework for evaluating the immunomodulatory activity of GV20-0251. The dose-dependent inhibition of T-cell proliferation and cytokine secretion, coupled with the modulation of key signaling intermediates, supports the proposed mechanism of action for this compound. These assays are fundamental for the preclinical characterization of GV20-0251 and can be adapted for screening other potential immunomodulatory agents. Researchers are encouraged to use these notes as a starting point for their investigations into the therapeutic potential of novel kinase inhibitors in immunology.

Application Notes and Protocols for Assessing the Safety and Tolerability of GV20-0251

Introduction

GV20-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that targets the novel immune checkpoint IGSF8.[1][2][3] By blocking IGSF8, GV20-0251 is designed to enhance the killing of malignant cells by natural killer (NK) cells, improve antigen presentation by dendritic cells, and boost T cell signaling.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the safety and tolerability of GV20-0251 in patients with advanced solid tumors, based on findings from the ongoing Phase 1/2 clinical trial (NCT05669430).[1][4][6]

Mechanism of Action of GV20-0251

GV20-0251 targets IGSF8, an immune checkpoint protein that can inhibit the function of natural killer cells and dendritic cells.[1] By antagonizing IGSF8, GV20-0251 aims to restore anti-tumor immunity.[3] Preclinical data have demonstrated that blocking IGSF8 can lead to significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 therapies.[2] This mechanism may be particularly beneficial for patients whose tumors are resistant to current immune checkpoint inhibitors due to deficient antigen presentation.[4]

Clinical Safety and Tolerability Data

Data from the Phase 1/2 clinical trial of GV20-0251 has demonstrated a favorable safety profile in heavily pre-treated patients with advanced solid tumors.[7][8]

Adverse Events Summary

The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[4][5] No dose-limiting toxicities have been observed up to the highest tested dose of 20 mg/kg.[5]

| Adverse Event Grade | Frequency | Details |

| Grade 1/2 TRAEs | Occurred in 55% of patients[7][8] | The most common were fatigue and rash (12% each)[8] |

| Grade 3 TRAEs | A single event reported[7][8] | Pneumonitis[4][7][8] |

| Dose-Limiting Toxicities | None reported[4][7][8] | Favorable safety across all dose levels (0.5 to 20 mg/kg)[4][7] |

Pharmacokinetics

The pharmacokinetic profile of GV20-0251 was found to be dose-proportional with linear pharmacokinetics.[5][8]

| Pharmacokinetic Parameter | Value |

| Half-life (T1/2) | Approximately 25.6-26 days[4][5][8] |

| Target Occupancy | Full target occupancy on circulating T cells at doses of 3 mg/kg and above[4] |

Protocols for Safety and Tolerability Assessment

The following protocols are designed to comprehensively evaluate the safety and tolerability of GV20-0251 in a clinical trial setting.

Monitoring and Grading of Adverse Events

A systematic approach to monitoring, documenting, and grading adverse events (AEs) is critical.

Protocol:

-

AE Monitoring: Actively monitor patients for any AEs at each study visit and between visits via patient diaries or phone calls.

-

AE Documentation: Record all AEs, regardless of their perceived relationship to the study drug. Documentation should include a description of the event, onset and resolution dates, severity, and any action taken.

-

AE Grading: Grade the severity of AEs using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

-

Causality Assessment: The investigator should assess the relationship of each AE to the study drug (e.g., unrelated, possibly related, probably related, definitely related).

-

Serious Adverse Events (SAEs): Report any SAEs to the sponsor and regulatory authorities within the required timeframes. An SAE is any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

Clinical and Laboratory Assessments

Regular clinical and laboratory assessments are essential to monitor for potential toxicities.

Protocol:

-

Physical Examinations: Conduct a complete physical examination at baseline and targeted physical examinations at subsequent study visits.

-

Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at baseline and at regular intervals during and after infusion, and at each study visit.

-

Laboratory Tests: Collect blood and urine samples for the following tests at baseline and at specified time points throughout the study:

-

Hematology: Complete blood count (CBC) with differential, and coagulation panel (prothrombin time/international normalized ratio (PT/INR) and activated partial thromboplastin time (aPTT)).

-

Clinical Chemistry: Comprehensive metabolic panel including electrolytes, renal function tests (BUN, creatinine), and liver function tests (ALT, AST, alkaline phosphatase, bilirubin).

-

Urinalysis: Standard urinalysis.

-

-

Immunogenicity: Collect serum samples to assess for the presence of anti-drug antibodies (ADAs) at baseline and at multiple time points during and after the treatment period.

| Assessment | Frequency |

| Physical Examination | Baseline, and as clinically indicated |

| Vital Signs | Baseline, during and post-infusion, and at each study visit |

| Hematology | Baseline, and at regular intervals (e.g., weekly for the first cycle, then at the start of each subsequent cycle) |

| Clinical Chemistry | Baseline, and at regular intervals (e.g., weekly for the first cycle, then at the start of each subsequent cycle) |

| Urinalysis | Baseline, and as clinically indicated |

| Immunogenicity | Baseline, end of treatment, and at follow-up visits |

Dose Escalation and Dose-Limiting Toxicity (DLT) Evaluation

For dose-escalation studies, a clear protocol for determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) is necessary. The GV20-0251 Phase 1 trial employed a standard 3+3 design.[8]

Protocol:

-

Cohort Enrollment: Enroll a cohort of 3 patients at a specific dose level.

-

DLT Observation Period: Observe patients for a predefined period (typically the first cycle of treatment) for the occurrence of DLTs.

-

Dose Escalation Decision:

-

If 0 out of 3 patients experience a DLT, escalate to the next dose level.

-

If 1 out of 3 patients experiences a DLT, enroll an additional 3 patients at the same dose level. If 1 out of 6 patients experiences a DLT, escalate to the next dose level. If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the MTD.

-

If ≥2 out of 3 patients experience a DLT, the dose is considered to have exceeded the MTD.

-

-

MTD and RP2D Determination: The MTD is defined as the highest dose level at which <33% of patients experience a DLT. The RP2D is selected based on the MTD and overall safety, tolerability, pharmacokinetic, and pharmacodynamic data. For GV20-0251, 10 and 20 mg/kg given every 3 weeks were selected as the preliminary RP2D.[7][8]

References

- 1. biospace.com [biospace.com]

- 2. GV20 [gv20tx.com]

- 3. GV20 Therapeutics Presents Preclinical Data on GV20-0251 for Solid Tumors Targeting IGSF8 at AACR Annual Meeting 2024 [prnewswire.com]

- 4. GV20 Therapeutics Announces Promising GV20-0251 Phase 1 Results at 2024 ESMO Congress [synapse.patsnap.com]

- 5. GV20 [gv20tx.com]

- 6. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

Troubleshooting & Optimization

Overcoming resistance to GV20-0251 therapy in solid tumors.

GV20-0251 Technical Support Center

Introduction:

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to GV20-0251 therapy in solid tumors. GV20-0251 is a novel therapeutic agent targeting key signaling pathways implicated in tumor growth and survival. This guide offers detailed experimental protocols, data interpretation, and visual aids to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GV20-0251?

A1: GV20-0251 is a highly selective inhibitor of the Serine/Threonine kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical downstream effector in the PI3K/Akt signaling pathway, and its inhibition by GV20-0251 leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: We are observing a decrease in GV20-0251 efficacy in our long-term in vitro studies. What are the potential mechanisms of acquired resistance?